

vasodilator applications nicotiny alcohol

medical use

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Compound Focus: 3-Pyridinemethanol

CAS No.: 100-55-0

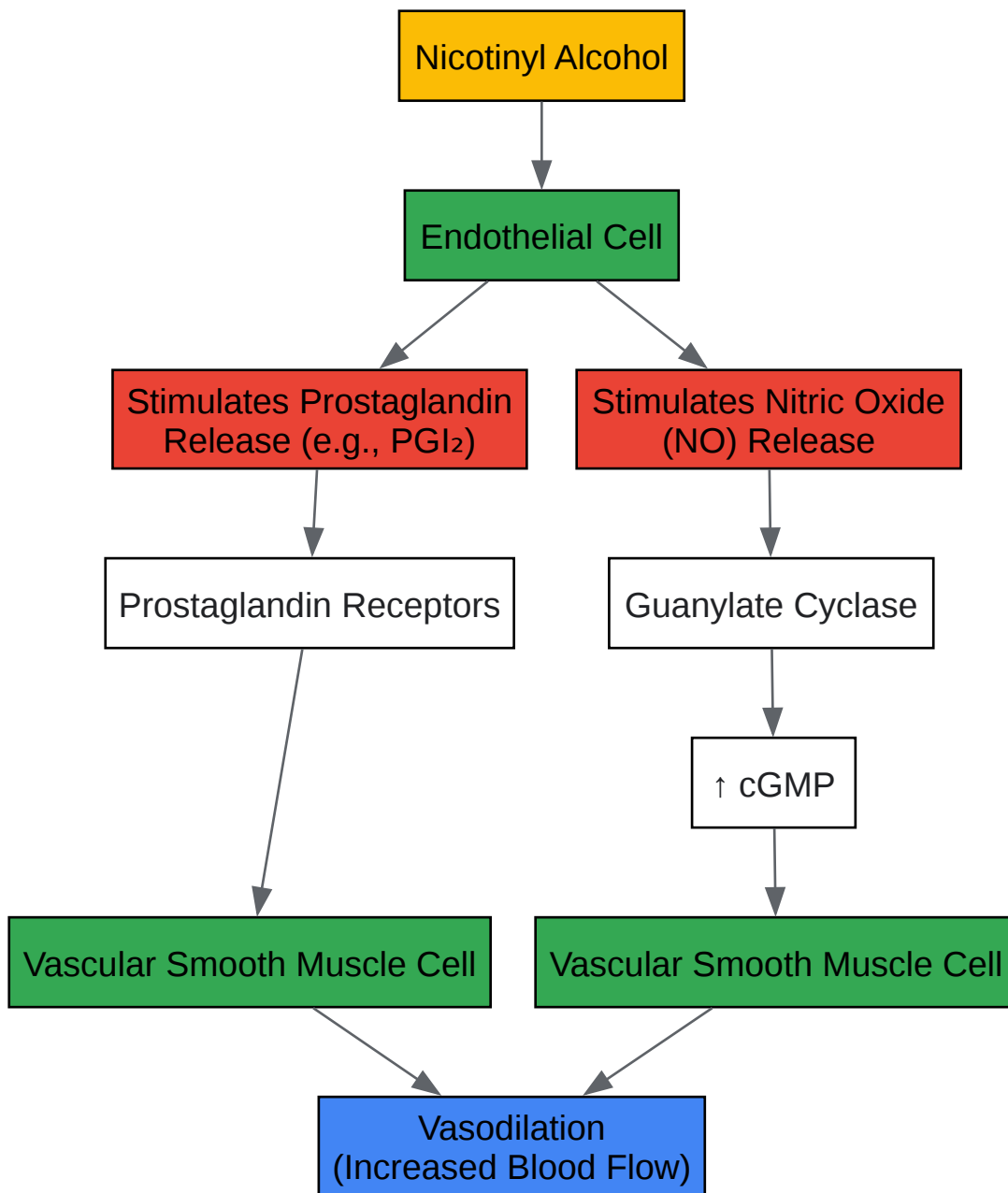
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Pharmacological Profile & Mechanism of Action

Nicotiny alcohol (also known as nicotinic alcohol) is a derivative of niacin (Vitamin B3). It functions as a **prodrug**, being metabolized in the body to nicotinic acid, which is the primary active form [1]. Its therapeutic effects are primarily mediated through vasodilation and lipid modulation.

The diagram below illustrates the core mechanism of vasodilation:



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- **Vasodilation:** Nicotiny alcohol acts on the endothelial cells lining blood vessels, stimulating the release of two key vasodilators:
 - **Prostaglandins** (particularly Prostacyclin, PGI₂): These bind to receptors on vascular smooth muscle cells, leading to relaxation [2].
 - **Nitric Oxide (NO):** NO diffuses into smooth muscle cells and activates the enzyme guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP causes smooth muscle relaxation and vasodilation [2].
- **Lipid Metabolism:** It inhibits the hepatic synthesis of Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), thereby reducing serum cholesterol and triglyceride levels [2].

- **Microcirculation:** By promoting vasodilation, it enhances blood flow in the smallest vessels, improving tissue oxygenation and nutrient delivery [2].

Historical Therapeutic Applications & Data

The following table summarizes the key historical medical uses of nicotiny alcohol based on available literature. Its current clinical use appears to be limited.

Therapeutic Area	Indication	Proposed Mechanism & Effect	Reported Efficacy & Context
Peripheral Vascular Disease [3] [2]	Intermittent Claudication, Raynaud's Phenomenon	Vasodilation improves blood flow to extremities, alleviating ischemia symptoms [2].	Considered a primary application , though modern therapies may be preferred.
Dyslipidemia [3] [2]	Hyperlipidemia, Atherosclerosis prophylaxis	Inhibits VLDL/LDL synthesis, lowering serum cholesterol and triglycerides [2].	An established lipid-lowering effect, but specific efficacy data from modern trials is lacking.
Ophthalmology [4]	Cystoid Macular Edema (CME)	Vasodilation may improve perfusion and resolve fluid accumulation in the macula.	Historical use only. A 1964 retrospective study (n=8) reported visual acuity improvement in 7/8 patients [4]. Later studies found no significant benefit over spontaneous resolution [4].
Other Deficiencies [3]	Pellagra, Niacin Deficiency	Acts as a source of nicotinic acid, correcting vitamin B3 deficiency.	Effective, as it is a prodrug of niacin [1] [3].

Experimental Protocols for Preclinical Research

For researchers investigating the pharmacology of nicotinyl alcohol, here are outlines of key experimental approaches.

Protocol 1: In Vivo Assessment of Vasodilation and Blood Flow

- **Objective:** To evaluate the efficacy of nicotinyl alcohol in enhancing peripheral blood flow in an animal model.
- **Materials:** Laboratory rats or mice, nicotinyl alcohol, saline (vehicle control), laser Doppler flowmetry or similar equipment, appropriate anesthetic and surgical tools.
- **Methods:**
 - **Animal Preparation:** Anesthetize animals and surgically expose a target artery (e.g., femoral artery) or prepare a cremaster muscle model for intravital microscopy.
 - **Baseline Measurement:** Record baseline blood flow or vessel diameter.
 - **Drug Administration:** Administer nicotinyl alcohol intravenously or intra-arterially. A standard dose can be derived from historical human oral doses of **0.3 g to 0.9 g** [3], adjusted for animal body surface area.
 - **Response Monitoring:** Continuously monitor and record changes in blood flow velocity and vessel diameter post-administration.
 - **Data Analysis:** Compare peak response, duration of effect, and area under the curve (AUC) for blood flow changes between treatment and control groups.

Protocol 2: Ex Vivo Investigation of Mechanism of Action

- **Objective:** To confirm the involvement of prostaglandin and nitric oxide pathways in nicotinyl alcohol-induced vasodilation.
- **Materials:** Isolated vascular rings (e.g., from rat aorta or mesenteric artery), organ bath system, physiological salt solution, nicotinyl alcohol, specific inhibitors (e.g., Indomethacin for cyclooxygenase, L-NAME for nitric oxide synthase).
- **Methods:**
 - **Tissue Preparation:** Mount vascular rings in an organ bath filled with oxygenated physiological solution under optimal tension.
 - **Pre-contraction:** Pre-contrast the rings with a known agonist like phenylephrine or norepinephrine.
 - **Inhibitor Studies:**
 - **Control:** Add nicotinyl alcohol cumulatively to pre-contracted rings and record relaxation.
 - **Test Groups:** Pre-incubate separate rings with Indomethacin or L-NAME for 20-30 minutes before pre-contraction and subsequent addition of nicotinyl alcohol.

- **Data Analysis:** Generate concentration-response curves. A significant rightward shift or reduction in the maximal relaxation response in the inhibitor groups indicates the involvement of that specific pathway.

Clinical Use and Dosing Considerations

While not a focus of current drug development, existing data provides some clinical context:

- **Dosage:** Historical oral and parenteral dosages used in clinical practice were in the range of **0.3 g to 0.9 g** daily [3].
- **Side Effects:** The most common side effects are related to its vasodilatory action and include **facial flushing, headache, and gastrointestinal discomfort** [2]. These are typically mild and transient.
- **Drug Interactions:** No specific interactions were identified in the search results. However, caution is advised when co-administering with other vasodilators or antihypertensive agents due to a potential additive blood pressure-lowering effect.

Knowledge Gaps and Research Directions

The available information on nicotiny alcohol is not comprehensive. Key areas for further investigation include:

- **Modern Clinical Trials:** Well-controlled, randomized trials are needed to establish its efficacy and safety profile relative to contemporary therapeutics for peripheral vascular disease or dyslipidemia.
- **Molecular Targets:** Precise molecular targets on the endothelial cell surface remain to be fully elucidated.
- **Comparative Effectiveness:** How it compares directly to niacin or other modern vasodilators and lipid-lowering drugs is not well-documented in recent literature.

Conclusion

Nicotiny alcohol is a vasodilator with a defined mechanism of action involving prostaglandin and nitric oxide pathways. It has historical applications in managing peripheral vascular disorders, hyperlipidemia, and cystoid macular edema. For today's researchers, it serves as a classic example of a prodrug and a vasoactive agent. The protocols provided can facilitate further preclinical studies to better understand its pharmacology and potential therapeutic niche.

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